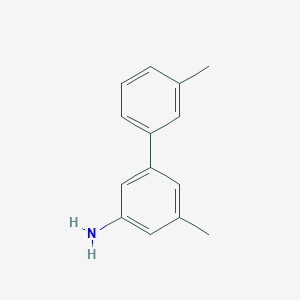

3-Methyl-5-(3-methylphenyl)aniline

Beschreibung

Regioselective Considerations in Substitution Reactions

Achieving the desired 1,3,5-substitution pattern on the aniline ring of 3-Methyl-5-(3-methylphenyl)aniline is a significant challenge in traditional electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful ortho-, para-director, meaning that direct functionalization of aniline or its derivatives typically leads to substitution at positions 2, 4, and 6. Therefore, obtaining a meta-substituted product requires alternative strategies.

One common approach involves the use of a blocking group or the strategic manipulation of the directing properties of the substituents. For instance, in acidic media, the amino group is protonated to form the anilinium ion (-NH3+). masterorganicchemistry.com This ion is strongly deactivating and a meta-director. However, the harsh conditions required can be incompatible with many substrates and may lead to side reactions.

Modern synthetic methods often employ cross-coupling reactions to construct the carbon-carbon and carbon-nitrogen bonds with high regioselectivity. For example, a suitably substituted dihalobenzene could undergo sequential Suzuki or Buchwald-Hartwig amination reactions to introduce the methylphenyl and amino groups at the desired positions. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of these transformations.

Another strategy is the use of directed ortho-metalation (DoM), where a directing group guides the deprotonation and subsequent electrophilic substitution at an adjacent position. While typically used for ortho-substitution, clever use of blocking groups and multi-step sequences can lead to the desired meta-substitution pattern.

The synthesis of related tri-substituted aromatic compounds often relies on building the ring from acyclic precursors, which allows for precise control over the final substitution pattern. For example, a one-step procedure for the regioselective synthesis of 7-aryl-5-methyl-2-amino- rsc.orgrsc.orgacs.orgtriazolo[1,5-a]pyrimidines has been developed through the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones. rsc.org While this leads to a different heterocyclic system, the principle of constructing the ring with pre-defined substitution is applicable to the synthesis of complex anilines.

Role of Activating and Directing Groups

The substituents on the aromatic rings of this compound play a crucial role in directing the course of synthetic transformations. Understanding their electronic properties is key to designing a successful synthesis.

Amino Group (-NH2): The amino group is a strong activating group and a powerful ortho-, para-director in electrophilic aromatic substitution. masterorganicchemistry.com This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack. This strong directing effect makes direct meta-substitution on an aniline ring challenging.

Methyl Group (-CH3): The methyl group is a weak activating group and also an ortho-, para-director. It donates electron density into the ring through an inductive effect and hyperconjugation. masterorganicchemistry.com

Anilinium Ion (-NH3+): In acidic conditions, the amino group is protonated to form the anilinium ion. This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. masterorganicchemistry.com

The interplay of these directing effects must be carefully managed. For instance, in a Suzuki coupling approach to form the C-C bond between the two phenyl rings, the electronic nature of the substituents on both coupling partners will influence the reaction rate and efficiency.

The following table summarizes the directing effects of the key functional groups:

| Functional Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| Amino (-NH2) | Electron-donating (resonance) | Strong Activator | Ortho, Para |

| Methyl (-CH3) | Electron-donating (inductive, hyperconjugation) | Weak Activator | Ortho, Para |

| Anilinium (-NH3+) | Electron-withdrawing (inductive) | Strong Deactivator | Meta |

The directing ability of various groups is a critical consideration in C-H functionalization reactions, where a directing group can guide a metal catalyst to a specific C-H bond. nih.gov While not directly an activating or deactivating group in the traditional sense, the ability of a functional group to coordinate to a metal catalyst can override the inherent electronic preferences of the aromatic ring.

Multi-Component and Domino Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted anilines from simple, acyclic precursors in a single step. organic-chemistry.org These reactions are highly atom-economical and can generate molecular diversity quickly.

A notable example is the de novo three-component synthesis of meta-substituted anilines. rsc.org This method involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org This approach provides access to anilines with substitution patterns that are difficult to achieve through traditional methods. rsc.org For instance, the reaction of an appropriately substituted methylvinyl ketone with an amine and a pyridinium (B92312) salt could potentially be adapted to synthesize this compound.

The general applicability of this method is demonstrated by the successful synthesis of a variety of anilines with different substitution patterns. The reaction conditions are typically mild, and the starting materials are often readily available.

Below is a table illustrating the scope of a three-component aniline synthesis:

| Amine Component | Product Yield | Reference |

| Diethylamine | 89% | rsc.org |

| Piperidine | 79-88% | rsc.org |

| Aniline | 69-87% | rsc.org |

Another three-component approach for the synthesis of meta-substituted anilines involves the cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org This method has been shown to be effective for the gram-scale synthesis of various anilines. rsc.org

Domino reactions, also known as cascade or tandem reactions, are processes where a single event initiates a series of subsequent intramolecular reactions. These reactions are highly efficient in building molecular complexity from simple starting materials.

The synthesis of multi-substituted anilines can be achieved through domino rearrangements. For example, ortho-alkylated N-methoxyanilines can undergo a copper-catalyzed domino rearrangement to yield anilines with multiple substituents. chemeurope.com The proposed mechanism involves an initial rsc.orgchemeurope.com rearrangement of the methoxy (B1213986) group, which then triggers a rsc.orgrsc.org rearrangement of an alkyl group from the ortho to the meta position. chemeurope.com This type of transformation could be a powerful tool for accessing the substitution pattern found in this compound.

Mechanistic studies suggest that these rearrangements proceed through unique intermediates, and the reaction pathway can be influenced by the choice of catalyst and reaction conditions. chemeurope.com The ability to control these complex transformations opens up new avenues for the synthesis of previously inaccessible aniline derivatives.

Another relevant domino reaction involves the conversion of acetyl arenes to primary amines through a domino transoximation/Beckmann rearrangement/Pinner reaction sequence. organic-chemistry.org This method allows for C-C bond cleavage and the formation of an amino group, which could be incorporated into a strategy for the synthesis of complex anilines.

Oxidation Reactions of the Amine Functionality

The primary amine group of anilines is susceptible to oxidation by various reagents. The course of the oxidation is highly dependent on the oxidant and reaction conditions, potentially leading to a variety of products including nitroso compounds, nitro compounds, azoxybenzenes, and polymeric materials.

The direct oxidation of the amine group in anilines to a nitro group is a challenging transformation that often requires specific reagents to avoid side reactions. Powerful oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding quinones or degradation of the molecule. However, more controlled oxidation can be achieved. For instance, the K2CO3–H2O2 system has been reported to efficiently convert anilines into nitrobenzenes at room temperature. acs.org In a basic environment, hydrogen peroxide's oxidizing power is enhanced, allowing for the selective oxidation of the amine. acs.org

For this compound, oxidation to the corresponding nitro compound, 1-methyl-3-(3-methyl-5-nitrophenyl)benzene, would be a plausible transformation under controlled conditions. The reaction likely proceeds through intermediate stages, such as the formation of a nitroso derivative. Studies on substituted anilines have shown that they can be oxidized to nitroso-compounds using reagents like peroxybenzoic acid. rsc.org

A plausible reaction scheme is as follows: this compound → [Oxidation] → 1-Methyl-3-(3-methyl-5-nitrosophenyl)benzene → [Further Oxidation] → 1-Methyl-3-(3-methyl-5-nitrophenyl)benzene

Aniline derivatives can undergo oxidative coupling to form azo or azoxy compounds, particularly when milder oxidants are used or under specific catalytic conditions. unirioja.esacs.org For example, the oxidation of anilines with hydrogen peroxide in the presence of a base like sodium fluoride (B91410) (NaF) can lead to the synthesis of a broad array of substituted azoxybenzenes. acs.org This methodology is effective for both electron-rich and electron-poor anilines. acs.org

In the case of this compound, oxidative coupling would be expected to yield the corresponding azoxybenzene (B3421426) derivative. The reaction involves the intermolecular condensation of two aniline molecules following oxidation. The steric hindrance from the methyl groups might influence the reaction rate, as observed in studies with m-toluidine, which showed better yields in producing azoxy products compared to the more sterically hindered o-toluidine. acs.org

| Reactant | Expected Product | Oxidant/Conditions | Reference |

| This compound | Bis(3-methyl-5-(3-methylphenyl)phenyl)diazene oxide (Azoxy derivative) | H2O2 / NaF | acs.org |

| This compound | Bis(3-methyl-5-(3-methylphenyl)phenyl)diazene (Azo derivative) | Mild Oxidant | General Principle |

Reduction Pathways of Derived Compounds

Nitroarenes, which can be derived from the oxidation of anilines, are readily reduced back to the corresponding primary amines. pearson.com This transformation is a fundamental reaction in organic synthesis. Common reducing agents for this purpose include metals like tin, iron, or zinc in the presence of an acid (e.g., HCl), or catalytic hydrogenation using catalysts such as palladium, platinum, or nickel.

Therefore, if 1-methyl-3-(3-methyl-5-nitrophenyl)benzene were synthesized from this compound, it could be efficiently reduced back to the parent amine using standard reduction methods.

Illustrative Reduction Reaction:

| Starting Material | Product | Reagents |

|---|---|---|

| 1-Methyl-3-(3-methyl-5-nitrophenyl)benzene | This compound | 1. Sn, HCl 2. NaOH |

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl system of this compound contains two aromatic rings that can undergo electrophilic substitution. The directing effects of the substituents—the amine and two methyl groups—will determine the position of substitution. The -NH2 group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. The methyl groups are also activating and ortho-, para-directing.

In this compound, the positions ortho and para to the strongly activating amine group are the most likely sites for electrophilic attack.

While no specific halogenation studies on this compound have been found, the reaction can be predicted based on general principles of electrophilic aromatic substitution on substituted anilines and biphenyls. libretexts.orglibretexts.org Halogenation of anilines is typically very rapid due to the high activation of the ring by the amine group and often does not require a catalyst.

The most probable sites for halogenation (e.g., bromination or chlorination) would be the positions ortho and para to the amine group. Given the structure of this compound, the primary products would be the 2-halo, 4-halo, and 6-halo derivatives.

Predicted Major Monohalogenation Products:

| Reagent | Predicted Product(s) |

|---|---|

| Br2 | 2-Bromo-3-methyl-5-(3-methylphenyl)aniline |

| 4-Bromo-3-methyl-5-(3-methylphenyl)aniline | |

| 6-Bromo-3-methyl-5-(3-methylphenyl)aniline | |

| Cl2 | 2-Chloro-3-methyl-5-(3-methylphenyl)aniline |

| 4-Chloro-3-methyl-5-(3-methylphenyl)aniline |

It is important to note that polyhalogenation is also a common outcome in the halogenation of highly activated rings like anilines, and controlling the reaction to obtain a single product can be challenging.

Nitration Studies

The nitration of this compound involves the introduction of a nitro (-NO₂) group onto one of its aromatic rings through electrophilic aromatic substitution. The reaction outcome is highly dependent on the reaction conditions, particularly the nature of the nitrating agent and the acidity of the medium. The presence of the activating amine group and the two methyl groups directs the position of the incoming electrophile.

Direct nitration of arylamines with strong acids like a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can lead to the protonation of the amine group, forming an anilinium ion. This protonated species is deactivating and meta-directing, which can lead to a mixture of products and potential oxidation or degradation of the aromatic rings. sigmaaldrich.comscience.gov

A common strategy to control the nitration of anilines is to first protect the amine group by converting it into an amide, for example, by acylation with acetic anhydride (B1165640) to form the corresponding acetanilide. The amide group is still an ortho, para-director but is less activating than the free amine, which helps to prevent over-reaction and decomposition. stackexchange.com Subsequent hydrolysis of the amide restores the amine functionality.

In the case of this compound, there are two phenyl rings that can undergo nitration. The directing effects of the substituents on each ring will influence the regioselectivity of the reaction.

Ring A (the aniline ring): The amine and the meta-methyl group are both activating and ortho, para-directing. Their combined influence would direct the incoming nitro group to the positions ortho and para to the amine group (positions 2, 4, and 6) and ortho/para to the methyl group (positions 2, 4, and 6). The position para to the amine (position 2) and ortho to the methyl group is sterically hindered by the adjacent 3-methylphenyl group. Therefore, nitration is most likely to occur at the positions ortho to the amine group.

Ring B (the peripheral phenyl ring): This ring is activated by a methyl group, which is ortho, para-directing. Nitration would be expected to occur at the positions ortho and para to this methyl group.

The precise distribution of products would depend on the specific reaction conditions employed. A summary of potential major nitration products, based on established directing group effects, is presented below.

| Starting Material | Reagent | Potential Major Product(s) |

| This compound | HNO₃ / H₂SO₄ (after amine protection) | 2-Nitro-3-methyl-5-(3-methylphenyl)aniline |

| 4-Nitro-3-methyl-5-(3-methylphenyl)aniline | ||

| 3-Methyl-5-(3-methyl-x-nitrophenyl)aniline |

Reactions Involving the Amine Group for Derivatization

The secondary amine group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions primarily involve the nucleophilic character of the nitrogen atom.

Schiff Base Formation and Imine Chemistry

This compound, like other primary and secondary amines, can react with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. edu.krdacademie-sciences.fr This condensation reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. google.com

The general reaction can be represented as:

R₂C=O + R'R''NH → R₂C=NR' + H₂O (Ketone/Aldehyde) + (Amine) → (Imine/Schiff Base) + (Water)

For this compound, the reaction with an aldehyde (R'CHO) or a ketone (R'R''CO) would yield the corresponding N-substituted imine. The formation of these imines is often reversible and can be driven to completion by removing the water formed during the reaction. Schiff bases are important intermediates in organic synthesis and are also studied for their diverse biological activities. edu.krd

The table below illustrates the expected Schiff base products from the reaction of this compound with various aldehydes.

| Amine Reactant | Aldehyde Reactant | Expected Schiff Base Product |

| This compound | Benzaldehyde | N-(benzylidene)-3-methyl-5-(3-methylphenyl)aniline |

| This compound | Salicylaldehyde | 2-(((3-methyl-5-(3-methylphenyl)phenyl)imino)methyl)phenol |

| This compound | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-3-methyl-5-(3-methylphenyl)aniline |

Acylation and Alkylation Reactions

Acylation

The amine group of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. wipo.int This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent. A base, such as pyridine, is often added to neutralize the HCl or carboxylic acid byproduct.

For instance, the reaction with acetyl chloride would yield N-acetyl-3-methyl-5-(3-methylphenyl)aniline. This transformation is not only a method for synthesizing amide derivatives but is also a common strategy for protecting the amine group during other reactions, such as the nitration described previously. stackexchange.com

Alkylation

Alkylation of the amine group involves the introduction of an alkyl group. This can be achieved through various methods. One common approach is the reaction with an alkyl halide. In this nucleophilic substitution reaction, the amine acts as a nucleophile, attacking the alkyl halide and displacing the halide ion. This reaction can sometimes lead to a mixture of products, including the tertiary amine and even a quaternary ammonium (B1175870) salt, if multiple alkylations occur.

The Friedel-Crafts alkylation of diphenylamines with olefins in the presence of an acid catalyst is a well-established industrial process for producing antioxidants. This reaction typically results in alkylation of the aromatic rings rather than the amine nitrogen. However, direct N-alkylation can be achieved under specific conditions, for example, using alkylating agents like chloroacetonitrile.

The table below provides examples of acylation and N-alkylation reactions starting from this compound.

| Starting Material | Reagent | Reaction Type | Expected Product |

| This compound | Acetyl chloride | Acylation | N-(3-methyl-5-(3-methylphenyl)phenyl)acetamide |

| This compound | Benzoyl chloride | Acylation | N-(3-methyl-5-(3-methylphenyl)phenyl)benzamide |

| This compound | Methyl iodide | Alkylation | N-methyl-3-methyl-5-(3-methylphenyl)aniline |

| This compound | Benzyl bromide | Alkylation | N-benzyl-3-methyl-5-(3-methylphenyl)aniline |

Spectroscopic and Structural Data for this compound Remains Elusive

The investigation aimed to gather advanced spectroscopic and structural characterization data, focusing on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy as per the requested outline. This included specific data for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy.

Searches for the compound under its various names and structural class (substituted m-terphenyl (B1677559) amines) did not yield any publications or database entries containing the specific experimental spectra or peak assignments required to construct the detailed analysis. While information is available for numerous related isomers, such as N-(3-methylphenyl)aniline, and other substituted m-terphenyl derivatives, these compounds differ in their substitution patterns and, therefore, their spectroscopic characteristics. Adhering to the strict requirement to focus solely on this compound, data from these related molecules could not be used as a substitute.

Consequently, the sections on NMR and Vibrational Spectroscopy, including the detailed analyses and data tables for proton and carbon assignments, functional group analysis, and structural elucidation, cannot be generated at this time due to the absence of the necessary primary research findings for this specific molecule. Further experimental research would be required to produce and publish the characterization data for this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-4-3-5-12(6-10)13-7-11(2)8-14(15)9-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPSTSDWYZESHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 5 3 Methylphenyl Aniline

Reduction of Nitro Aromatic Precursors

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis for producing aromatic amines. numberanalytics.comnumberanalytics.com A plausible route to 3-Methyl-5-(3-methylphenyl)aniline would involve the reduction of a corresponding dinitro or nitro-biaryl precursor. The Haber mechanism describes the stepwise reduction of a nitro group to a nitroso, then a hydroxylamine (B1172632), and finally to an amine. unimi.it

Catalyst Systems for Nitro Group Reduction

A variety of catalyst systems are available for the reduction of nitroarenes. researchgate.netresearcher.life

Catalytic Hydrogenation: This widely used method employs catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. numberanalytics.compatsnap.com While effective, these catalysts can sometimes lack chemoselectivity. nih.govacs.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) or formic acid, in the presence of a catalyst. researchgate.netorganic-chemistry.org Iron-based catalysts, for instance, have been used with formic acid for the reduction of nitroarenes. organic-chemistry.org

Chemical Reduction: Traditional methods use metals like iron, zinc, or tin in acidic conditions. numberanalytics.com However, these can generate significant waste. nih.gov More modern, metal-free approaches using reagents like tetrahydroxydiboron (B82485) have also been developed. organic-chemistry.org

Below is a table summarizing various catalytic systems for nitro group reduction:

| Catalyst System | Reducing Agent | Key Features |

| Pd/C, PtO₂, Raney-Ni | H₂ | Widely used, can have low chemoselectivity. numberanalytics.compatsnap.comnih.govacs.org |

| Iron-based catalysts | Formic Acid | Base-free transfer hydrogenation. organic-chemistry.org |

| Fe/CaCl₂ | Hydrazine Hydrate | Tolerates various functional groups. organic-chemistry.org |

| Manganese catalyst | H₂ | Air- and moisture-stable, proceeds under mild conditions. nih.govacs.org |

| Tetrahydroxydiboron | (self) | Metal-free, mild conditions in water. organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 3 Methylphenyl Aniline and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic amines like 3-Methyl-5-(3-methylphenyl)aniline, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* transitions within the benzene (B151609) rings. The conjugation between the two phenyl rings through the nitrogen atom's lone pair electrons typically results in multiple absorption bands.

The primary electronic transitions anticipated for this class of compounds are:

π → π transitions:* These are high-energy transitions occurring within the aromatic system. The presence of two phenyl rings and the central nitrogen atom creates an extended π-system.

n → π transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These are typically lower in energy and intensity compared to π → π* transitions.

While specific experimental UV-Vis absorption maxima (λmax) for this compound are not widely reported in readily available scientific literature, the spectra of substituted diphenylamines generally show characteristic absorption bands. For instance, related diphenylamine (B1679370) compounds often exhibit strong absorption peaks in the ultraviolet region, which can be influenced by solvent polarity. In the absence of specific experimental data, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could predict the electronic absorption spectra and the nature of the contributing electronic transitions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₁₄H₁₅N), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental determination. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring its mass using a high-resolution analyzer like an Orbitrap or a Time-of-Flight (TOF) detector. frontiersin.org The resulting data confirms the elemental composition and is crucial for verifying the identity of the synthesized compound in research and quality control settings.

While specific experimental reports of HRMS data for this compound are not available in the searched literature, the theoretical value provides a precise target for its identification.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅N |

| Theoretical Monoisotopic Mass | 197.12045 u |

| Nominal Mass | 197 u |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within a crystal lattice, including the nature of intermolecular interactions that stabilize the structure.

However, a significant prerequisite for single-crystal X-ray diffraction is the ability to grow a well-ordered, single crystal of the substance. According to available data, this compound is a liquid at room temperature, with a reported melting point of -12°C. chemicalbook.comnih.gov This physical state prevents standard crystallographic analysis. To obtain a crystal structure, the compound would need to be crystallized at a low temperature.

A thorough search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Therefore, experimental data for the following subsections is not available.

Crystal System and Space Group Analysis

This analysis is entirely dependent on the successful generation and diffraction of a single crystal. Without a crystal structure, it is not possible to determine the crystal system (e.g., monoclinic, orthorhombic) or the space group, which describes the symmetry elements present in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 3 Methyl 5 3 Methylphenyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for predicting the molecular properties of various organic compounds, including aniline (B41778) derivatives. scispace.comnih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. scispace.comasianpubs.org

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For aniline derivatives, DFT methods have been successfully employed to determine bond lengths, bond angles, and dihedral angles. scispace.comnih.gov The process of geometry optimization identifies the lowest energy structure on the potential energy surface. For molecules with rotational freedom, such as 3-Methyl-5-(3-methylphenyl)aniline, conformational analysis is crucial to identify the most stable rotamers. This is achieved by systematically rotating specific bonds and calculating the energy of each resulting conformation. scispace.com

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculated frequencies can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govderpharmachemica.com A good correlation between theoretical and experimental vibrational frequencies validates the accuracy of the computational method and the optimized geometry. asianpubs.orgderpharmachemica.com For aniline derivatives, characteristic vibrational modes include N-H stretching and bending, as well as C-N and C=C stretching vibrations. asianpubs.org Scaling factors are often applied to the calculated frequencies to better match experimental values. asianpubs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netnih.gov In aniline and its derivatives, the nitrogen atom of the amino group typically represents a region of high negative electrostatic potential, making it a likely site for electrophilic interaction. researchgate.netresearchgate.net The aromatic rings also exhibit regions of negative potential above and below the plane of the ring. The specific locations and intensities of these potentials can be influenced by the presence and position of substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of a molecule. acadpubl.eu This method examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. acadpubl.eu In molecules like this compound, significant interactions can occur between the lone pair orbitals of the nitrogen atom and the antibonding orbitals of the aromatic rings. These interactions, quantified by second-order perturbation energies, indicate the extent of electron delocalization and its stabilizing effect on the molecular structure. acadpubl.eu

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. nih.gov The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's electronic properties. mdpi.com

Ionization Potential and Electron Affinity Calculations

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. These values are crucial for understanding a molecule's reactivity and its potential role in electronic applications. Typically calculated using quantum mechanical methods, specific IP and EA values for this compound have not been reported in the surveyed literature.

Analysis of Electronic Properties

The electronic characteristics of a molecule, including its electronegativity, hardness, and dipole moment, govern its interactions and stability. While the principles of these properties are well-understood, their calculated values for this compound are not present in available scientific reports.

Electronegativity, Chemical Hardness, and Chemical Softness

Electronegativity (χ) measures an atom's or molecule's tendency to attract electrons. Chemical hardness (η) and its inverse, chemical softness (S), are related concepts that describe resistance to change in electron distribution. These global reactivity descriptors can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies on other aniline derivatives have shown that substituent groups significantly influence these properties. However, a quantitative analysis for this compound is not documented.

Table 1: Calculated Electronic Properties of this compound

| Property | Symbol | Value |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. It is a critical factor in determining a molecule's solubility and its interaction with other polar molecules. Computational methods can predict the magnitude and direction of the dipole moment. For this compound, specific dipole moment calculations are not found in the reviewed literature.

Table 2: Calculated Dipole Moment of this compound

| Component | Value (Debye) |

| µx | Data not available |

| µy | Data not available |

| µz | Data not available |

| Total Dipole Moment | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It can provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). Such analyses are vital for understanding the photophysical properties of a compound. An analysis of the electronic spectra of this compound using TD-DFT has not been reported.

Table 3: TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available | Data not available |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target.

Ligand-Target Interactions

For this compound to be evaluated for potential biological activity, molecular docking studies would be essential. These studies would reveal potential binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, with specific protein targets. Research detailing such ligand-target interactions for this specific compound is currently unavailable. While studies on other aniline derivatives have demonstrated their potential as inhibitors for various enzymes, this information cannot be extrapolated to this compound without specific computational evidence. journaleras.com

Table 4: Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Data not available | Data not available | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation calculates the net force on each atom and uses this to predict its motion, providing a detailed view of the molecule's dynamic behavior.

Theoretical Application to this compound:

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and observing its behavior over a period of nanoseconds to microseconds. Such a study could provide valuable insights into:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule. The torsional angles between the phenyl rings and the orientation of the methyl and amine groups would be of particular interest.

Solvation Effects: Understanding how the molecule interacts with surrounding solvent molecules. This can reveal information about its solubility and the formation of hydrogen bonds.

Intermolecular Interactions: In simulations with multiple molecules, MD can predict how this compound molecules interact with each other, which is crucial for understanding its bulk properties.

Hypothetical Research Findings:

Without specific literature, we can hypothesize the type of data that would be generated. A typical MD study on an aromatic amine might report on parameters such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize intermolecular packing.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Hypothetical Value/Condition | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters used to calculate the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E Water | A model representing the solvent molecules surrounding the compound. |

| Simulation Time | 100 ns | The total time duration for which the molecular motions are simulated. |

| Temperature | 300 K | The temperature at which the simulation is conducted, typically room temperature. |

| Pressure | 1 atm | The pressure at which the simulation is conducted, typically atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | The statistical ensemble used, keeping the number of particles, pressure, and temperature constant. |

This table represents a typical setup for an MD simulation and is for illustrative purposes only, as no specific data for this compound has been found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property.

Theoretical Application to this compound:

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured activity data (e.g., enzyme inhibition, toxicity, or reaction rate). The goal would be to develop a mathematical model that can predict the activity of new or untested compounds, including this compound.

The process would involve:

Data Collection: Gathering a set of molecules with known activities.

Descriptor Calculation: For each molecule, calculating a series of numerical values (descriptors) that encode its structural, electronic, and physicochemical properties.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Testing the model's predictive power on an independent set of compounds.

Hypothetical Research Findings:

A QSAR study could identify which molecular properties are most influential for a particular activity. For a molecule like this compound, relevant descriptors might include its molecular weight, logP (lipophilicity), molar refractivity, and electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Aromatic Rings, Number of Rotatable Bonds | Basic structural information about the molecule's size and flexibility. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Provides information about the 3D shape and size of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to the molecule's solubility, polarity, and polarizability. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes the electronic properties and reactivity of the molecule. |

This table lists common descriptors used in QSAR studies and is for illustrative purposes only, as no specific QSAR model for this compound has been reported.

Applications in Chemical Research and Advanced Materials

Role as an Intermediate in Organic Synthesis

As a chemical intermediate, 3-Methyl-5-(3-methylphenyl)aniline provides a foundational structure for the assembly of more complex molecules. Its utility stems from the reactivity of the aniline (B41778) group and the modifiable aromatic rings.

The compound serves as a building block in multi-step synthetic pathways aimed at producing intricate molecular architectures. The primary amino group of the aniline moiety is a key functional group that allows for a variety of chemical transformations, including diazotization, acylation, and alkylation. These reactions enable the incorporation of the 3-methyl-5-biphenylamine core into larger, more complex molecules. The presence of two aromatic rings also offers sites for further functionalization through electrophilic aromatic substitution reactions, allowing for the strategic placement of additional substituents.

This compound is a precursor for the synthesis of other, more highly functionalized anilines. The existing methyl groups on the phenyl rings can be modified, or additional functional groups can be introduced onto the aromatic systems. This allows for the fine-tuning of the electronic and steric properties of the resulting aniline derivatives, tailoring them for specific applications in areas such as medicinal chemistry or materials science.

Contributions to Materials Science Research

The unique photophysical and electronic properties inherent to the structure of this compound and its derivatives have led to their investigation in several areas of materials science.

In the field of OLEDs, derivatives of this compound have been explored for their potential as host materials for phosphorescent emitters. The high triplet energy of these materials is a critical property that allows for efficient energy transfer to the phosphorescent dopant, leading to enhanced device performance. The non-planar, or twisted, structure of the molecule helps to prevent intermolecular aggregation, which can quench emission and reduce the efficiency and lifetime of the OLED device. This steric hindrance is crucial for maintaining a stable amorphous state in the thin films used in OLED fabrication.

The elongated and rigid, yet non-coplanar, shape of molecules derived from this compound makes them suitable candidates for inclusion in liquid crystal mixtures. The introduction of such molecules can influence the mesophase behavior and electro-optical properties of the liquid crystal display. The specific steric and electronic effects of the methyl groups can be leveraged to fine-tune properties such as the clearing point, viscosity, and dielectric anisotropy of the final liquid crystal formulation.

The aromatic and amine-containing structure of this compound suggests its potential use in the development of organic semiconducting materials. The π-conjugated system of the biaryl core can facilitate charge transport, a fundamental requirement for semiconductor applications. The amine group can act as a hole-transporting moiety, making these materials potentially useful in the fabrication of organic field-effect transistors (OFETs) and other electronic devices. Research in this area focuses on modifying the core structure to enhance charge carrier mobility and environmental stability.

Self-Assembled Monolayer Materials

There is no literature available that describes the use of this compound in the creation or study of self-assembled monolayers (SAMs). Research in this area typically involves molecules with specific functional groups that allow for attachment to a substrate, and the unique structure of this compound does not appear to have been investigated for this application.

Applications in Dye and Pigment Chemistry

Synthesis of Azo Dyes and Related Chromophores

The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. ontosight.aiunb.canih.govnih.govyoutube.com While this compound is a primary aromatic amine and could theoretically undergo diazotization, there are no specific examples or studies in the scientific literature that report its use in the synthesis of azo dyes or any other chromophores. The general process for creating azo dyes is well-documented for other anilines, but not for this specific compound.

Research in Catalysis and Ligand Design

N-Heterocyclic Olefin (NHO) Ligands and Palladium Complexes

N-Heterocyclic carbenes (NHCs) are a common class of ligands in palladium catalysis. beilstein-journals.org While related N-heterocyclic olefin (NHO) ligands are also an area of active research, there is no information linking the synthesis or use of NHOs derived from this compound. Consequently, there are no reports on the formation of palladium complexes with such ligands. Research on palladium complexes often involves phosphine (B1218219) ligands or other nitrogen-containing ligands, but none have been found that originate from this compound. d-nb.info

Due to the lack of specific data for "this compound" in these advanced material and chemical research applications, this article cannot be written according to the provided outline and constraints.

Derivatives and Analogues of 3 Methyl 5 3 Methylphenyl Aniline: Synthesis and Research Trends

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

No publicly available research articles or reviews were found that specifically detail the structure-activity relationships of derivatives of 3-Methyl-5-(3-methylphenyl)aniline. SAR studies typically involve the systematic modification of a molecule's structure to identify which parts (pharmacophores) are responsible for its activity and how changes to those parts affect efficacy and potency. The absence of such studies for this compound limits the understanding of its potential as a scaffold for further chemical development.

Pyrazoline and Pyrazole Derivatives

The synthesis of pyrazoline and pyrazole derivatives from various aniline (B41778) precursors is a well-established area of chemical research, often motivated by the diverse biological activities of these nitrogen-containing heterocycles. These activities include antimicrobial, anti-inflammatory, and anticancer properties. Typically, the synthesis involves the condensation of a substituted aniline with a suitable diketone or a related precursor. However, no specific examples of pyrazoline or pyrazole derivatives synthesized directly from this compound have been documented in the available literature.

N-Substituted Anilines and Their Chemical Versatility

The nitrogen atom of the aniline moiety is a versatile site for chemical modification. N-substitution can significantly alter the electronic and steric properties of the parent molecule, leading to a wide range of derivatives with diverse applications, from pharmaceuticals to materials science. Common modifications include alkylation, acylation, and arylation of the amino group. While the principles of N-substitution are fundamental in organic chemistry, there is no specific research detailing the synthesis or properties of N-substituted derivatives of this compound.

Biphenyl (B1667301) Derivatives with Varied Substitution Patterns

Biphenyls and their derivatives are a significant class of compounds with applications ranging from liquid crystals to pharmaceuticals. The core structure of this compound is itself a biphenyl derivative (specifically, a substituted aminobiphenyl). Further modifications to the biphenyl scaffold, such as the introduction of additional substituents on either of the phenyl rings, could theoretically lead to a vast library of compounds with unique properties. However, research detailing the synthesis and characterization of such derivatives originating from this compound has not been found.

Conclusion and Future Research Directions

Current Gaps in Fundamental Understanding and Experimental Data

A significant impediment to the widespread use of 3-Methyl-5-(3-methylphenyl)aniline is the scarcity of publicly available, peer-reviewed data on its fundamental physicochemical properties. While its basic molecular formula (C₁₄H₁₅N) and molar mass (197.28 g/mol ) are known, a comprehensive experimental profile is conspicuously absent. chembk.com There is a clear need for systematic characterization, which would include:

Spectroscopic Data: Detailed and unambiguous Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data are required to create a standard reference for this compound.

Physical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and crystalline structure (if applicable) are currently not documented.

Chemical Reactivity: A systematic study of its reactivity, including its behavior as a nucleophile in coupling reactions or its stability under various conditions, has not been reported. solubilityofthings.com

The lack of this foundational data hinders its adoption in synthetic chemistry and materials science, as researchers cannot reliably predict its behavior or confirm its identity in reaction mixtures.

Emerging Synthetic Methodologies and Their Potential

The synthesis of diarylamines has been a major focus of methods development in organic chemistry. nih.gov While classical methods exist, recent advancements offer more efficient, milder, and versatile routes that could be applied to the synthesis of this compound.

Key emerging methodologies include:

Acceptorless Dehydrogenative Aromatization: This method allows for the synthesis of unsymmetrically substituted diarylamines from readily available substrates like anilines and cyclohexanones using heterogeneous catalysts, presenting an environmentally benign alternative to traditional coupling reactions. researchgate.net

Desulfinylative Smiles Rearrangement: A transition-metal-free approach that proceeds under mild conditions to form diarylamines, which is particularly effective for creating sterically hindered products that are challenging to access via traditional methods. nih.gov

Nitrosonium-Initiated C–N Bond Formation: This newer method utilizes a nitrosonium ion to initiate C-H activation and C-N bond formation, allowing for the preparation of diarylamines from electron-rich arenes under mild conditions. acs.org

One-Pot Metal-Free Synthesis: Recent protocols describe the synthesis of diarylamines from aromatic aldehydes and anilines in a single flask, avoiding the need for metal catalysts and simplifying the purification process. acs.org

Ring-Opening Difunctionalization: This strategy enables the transformation of cyclic amines into highly functionalized diarylamines, offering a pathway to complex molecular structures that were previously difficult to access. su.se

These advanced synthetic tools could be leveraged to produce this compound and its derivatives with greater efficiency and structural diversity, paving the way for their broader investigation.

Advanced Computational Modeling and Predictive Chemistry

In parallel with experimental work, advanced computational modeling offers a powerful and cost-effective means to predict the properties and behavior of this compound. The application of these in silico techniques can guide and accelerate experimental research.

Future computational studies should focus on:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT), it is possible to predict the molecule's three-dimensional structure, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic signatures. This can aid in the interpretation of experimental data. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By integrating machine learning with conceptual DFT, predictive models can be built for various properties, including potential biological activity or toxicity. acs.orgoup.com This is particularly relevant for aromatic amines, a class of compounds where mutagenicity is a concern that can be assessed computationally. researchgate.netoup.com

Reaction Pathway and Degradation Modeling: Computational models can be developed to predict the oxidative degradation rates and pathways of amines, which is crucial for applications where long-term stability is required. nih.govacs.org This can help in designing more robust derivatives for specific applications.

By employing these predictive tools, researchers can screen for promising properties and identify the most fruitful avenues for experimental synthesis and testing, thereby saving time and resources.

Expanding Research Horizons in Specialized Applications

The unique m-terphenylamine structure of this compound suggests its potential as a valuable building block in several advanced applications. Research should be directed towards exploring its utility in the following areas:

Materials Science: Substituted diarylamines and m-phenylenediamine (B132917) derivatives are key components in the development of functional materials. acs.org The rigid and bulky nature of this compound could be exploited in the synthesis of high-performance polymers, organic light-emitting diodes (OLEDs), and other organic electronic devices where specific molecular packing and electronic properties are desired.

Medicinal Chemistry: Disubstituted anilines and related heterocycles are prevalent scaffolds in drug discovery. nih.govnih.govnih.gov For example, 3,5-disubstituted indoles have been identified as potent protein kinase inhibitors. nih.gov The title compound could serve as a precursor for novel therapeutic agents, with its structure potentially offering a unique fit for biological targets.

Catalysis: The amine functionality can be used to coordinate with metal centers, suggesting that derivatives of this compound could be developed as ligands for catalysis. The steric and electronic properties conferred by the two methyl-substituted phenyl rings could influence the selectivity and activity of a catalytic system.

Exploring these research horizons will require a synergistic approach, combining efficient synthesis of the molecule and its derivatives with thorough characterization and testing in these specialized application areas. The systematic work outlined above will be crucial to unlocking the full scientific and technological potential of this compound.

Q & A

Basic Research Question

- ¹H NMR : Methyl groups at the 3- and 5-positions produce distinct singlets (δ 2.2–2.4 ppm). Aromatic protons show splitting patterns consistent with substitution (e.g., para- and meta-coupling).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 211 (C₁₄H₁₅N) confirm molecular weight. Fragmentation patterns (e.g., loss of –NH₂ or methyl groups) validate substituent positions .

- FT-IR : N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) confirm the aniline moiety .

How can researchers optimize reaction conditions to mitigate low yields in analogous aniline syntheses?

Advanced Research Question

Yield optimization involves:

- Temperature control : Elevated temperatures (80–100°C) accelerate coupling but may degrade sensitive intermediates.

- Protecting groups : Temporarily shielding the –NH₂ group (e.g., acetylation) prevents unwanted side reactions .

- Catalyst screening : PdCl₂(dppf) may outperform Pd(PPh₃)₄ for sterically hindered substrates.

Data-Driven Example : For 3-(3-nitrophenyl)aniline, reducing nitro to amine post-coupling improved yield from 21% to >70% .

How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution?

Advanced Research Question

The electron-donating methyl groups activate the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). The –NH₂ group directs electrophiles to para/meta positions, but steric effects from the 3-methylphenyl group may favor meta substitution. Computational DFT studies can predict regioselectivity by analyzing charge distribution and Fukui indices .

How should researchers address contradictions in reported biological activities of structurally similar anilines?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) arise from:

- Assay conditions (pH, solvent, protein concentration).

- Structural nuances : Even minor substituent changes (e.g., trifluoromethyl vs. methoxy) drastically alter binding kinetics.

Resolution Strategy :

Conduct dose-response curves to confirm IC₅₀ values.

Use molecular docking (e.g., AutoDock Vina) to compare binding poses with protein targets (e.g., cytochrome P450) .

What computational methods are effective in predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Methyl groups typically enhance metabolic stability but reduce solubility.

- Docking Studies : Identify potential off-target interactions by screening against databases like ChEMBL .

- MD Simulations : Assess binding stability over time (e.g., RMSD plots in GROMACS) .

What strategies ensure high purity of this compound for mechanistic studies?

Basic Research Question

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors.

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- HPLC-MS : Confirm >95% purity and detect trace impurities (e.g., di-substituted byproducts) .

How does regioselectivity in the synthesis of methyl-substituted anilines impact downstream applications?

Advanced Research Question

Regioselectivity is governed by:

- Steric effects : Bulkier substituents (e.g., isopropoxy) hinder coupling at ortho positions.

- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) deactivate specific ring positions.

Case Study : In Suzuki couplings, 3-methylphenylboronic acid favors para coupling (66% yield), whereas ortho-methyl analogs achieve 82% due to reduced steric clash .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.